

The Chemical Architecture of Rheoemodin: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Rheoemodin*

Cat. No.: *B1229860*

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Introduction

Rheoemodin, an anthraquinone derivative, is a naturally occurring compound predominantly found in the roots and rhizomes of medicinal plants such as *Rheum* species (rhubarb). Structurally related to emodin, it has garnered significant interest within the scientific community for its diverse biological activities, which include anti-inflammatory, antimicrobial, and anticancer effects. This technical guide provides an in-depth analysis of the chemical structure and stereochemistry of **Rheoemodin**, designed for researchers, scientists, and professionals in the field of drug development. The document outlines its physicochemical properties, spectroscopic data, and detailed experimental protocols for its isolation and characterization, and visualizes key experimental and biological pathways.

Chemical Structure and Physicochemical Properties

Rheoemodin is classified as a 1,3,6,8-tetrahydroxyanthraquinone. Its core structure is a tricyclic aromatic system characteristic of anthraquinones, with hydroxyl groups substituted at the 1, 3, 6, and 8 positions.

The fundamental chemical and physical properties of **Rheoemodin** are summarized in the table below.

Property	Value	Reference
IUPAC Name	1,3,6,8-tetrahydroxyanthracene-9,10-dione	[1]
Synonyms	Rheoemodin	[1]
Molecular Formula	C ₁₄ H ₈ O ₆	[1]
Molecular Weight	272.21 g/mol	[1]
Exact Mass	272.0321 u	[1]
Elemental Analysis	C: 61.77%, H: 2.96%, O: 35.26%	[1]
CAS Number	52940-12-2	[1]
Appearance	Data not available	
Melting Point	Data not available	
Solubility	Data not available	

Stereochemistry

The chemical structure of **Rheoemodin** is planar and symmetrical. It does not contain any chiral centers (a carbon atom attached to four different types of atoms or groups of atoms). Due to the absence of stereocenters and the presence of a plane of symmetry, **Rheoemodin** is an achiral molecule. Consequently, it does not exhibit enantiomerism or diastereomerism and does not rotate plane-polarized light.

Spectroscopic Data for Structural Elucidation

Detailed experimental spectroscopic data for **Rheoemodin** are not readily available in the public domain. However, the spectral characteristics can be inferred from closely related and extensively studied anthraquinones, such as emodin (1,3,8-trihydroxy-6-methylanthraquinone). The following tables present representative data for emodin, which are expected to be very similar to those for **Rheoemodin**, with minor variations in chemical shifts due to the substitution of a methyl group with a hydroxyl group.

UV-Vis Spectroscopy

The ultraviolet-visible spectrum of anthraquinones is characterized by absorption bands that arise from $\pi \rightarrow \pi^*$ electronic transitions within the conjugated aromatic system.

Wavelength (λ_{max})	Solvent	Reference
222 nm, 253 nm, 289 nm, 437 nm	Methanol	

Note: Data presented is for Emodin as a representative anthraquinone.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key vibrational frequencies for anthraquinones like **Rheoemodin** are expected to include:

Wavenumber (cm^{-1})	Functional Group Assignment	Reference
$\sim 3400 \text{ cm}^{-1}$ (broad)	O-H stretching (phenolic hydroxyl groups)	[2]
$\sim 1664 \text{ cm}^{-1}$ (strong)	C=O stretching (quinone carbonyl)	[2]
$\sim 1600\text{-}1450 \text{ cm}^{-1}$	C=C stretching (aromatic ring)	[2]
$\sim 1273 \text{ cm}^{-1}$	C-O stretching (phenolic)	[2]

Note: Data presented is for Emodin as a representative anthraquinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms. Below are the expected ^1H and ^{13}C NMR chemical shifts for a **Rheoemodin**-like structure, based on data for related compounds.

^1H NMR Chemical Shifts (in DMSO- d_6)

Proton	Chemical Shift (δ , ppm)	Multiplicity
H-2	~6.5	d
H-4	~7.1	d
H-5	~7.2	d
H-7	~6.6	d
OH-1, OH-8	~12.0	s (br)
OH-3, OH-6	~11.0	s (br)

Note: Predicted data based on the structure and known values for similar anthraquinones.

¹³C NMR Chemical Shifts (in DMSO-d₆)

Carbon	Chemical Shift (δ , ppm)
C-1, C-8	~164
C-2, C-7	~108
C-3, C-6	~165
C-4, C-5	~109
C-4a, C-9a	~133
C-8a, C-10a	~110
C-9, C-10 (C=O)	~182, ~190

Note: Predicted data based on the structure and known values for similar anthraquinones.

Mass Spectrometry

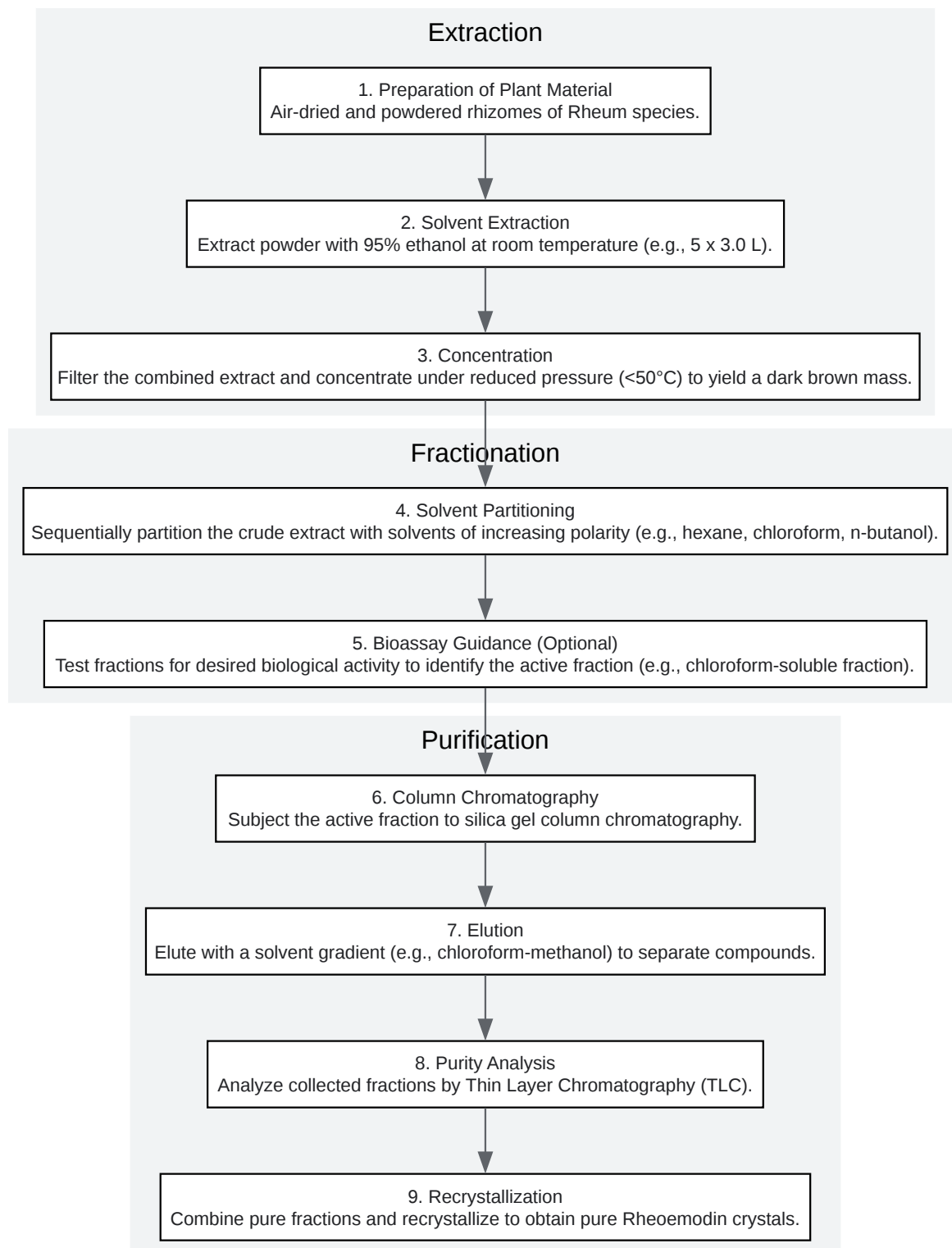
Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule. For **Rheoemodin** (C₁₄H₈O₆), the expected mass-to-charge ratio ([M-H]⁻) in negative ion mode would be approximately 271.02.

Experimental Protocols

Isolation and Purification of Rheoemodin

The following is a generalized protocol for the extraction and isolation of anthraquinones, including **Rheoemodin**, from the rhizomes of Rheum species.

Workflow for Isolation and Purification of Rheoemodin



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Caption: General workflow for the isolation of **Rheoemodin**.

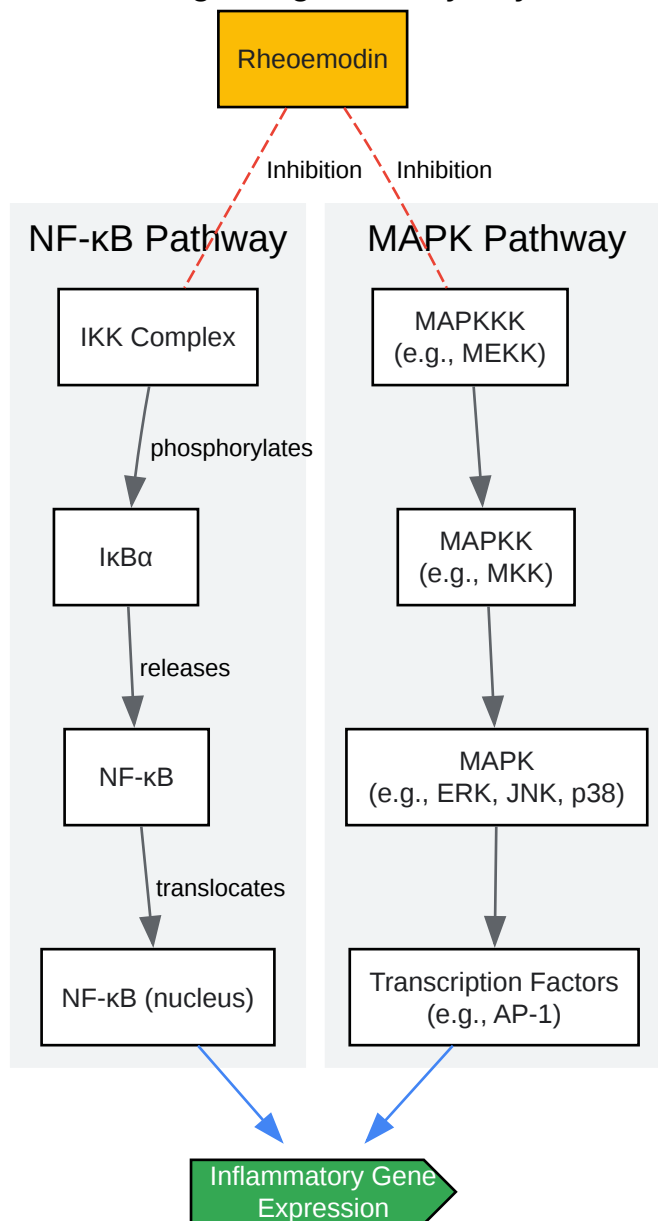
Structural Elucidation Methodologies

- **UV-Visible Spectroscopy:** A solution of the purified compound is prepared in a suitable solvent (e.g., methanol or ethanol). The absorbance is measured over a wavelength range of 200-800 nm to identify the absorption maxima (λ_{max}), which are characteristic of the anthraquinone chromophore.
- **Infrared (IR) Spectroscopy:** The sample is prepared as a KBr pellet or a Nujol mull. The IR spectrum is recorded (typically from 4000 to 400 cm^{-1}) to identify the characteristic absorption bands of the functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** The purified compound is dissolved in a deuterated solvent (e.g., DMSO- d_6 , CDCl_3). ^1H NMR, ^{13}C NMR, and 2D-NMR (like COSY, HSQC, HMBC) experiments are performed to determine the connectivity of protons and carbons, providing a complete structural assignment.
- **Mass Spectrometry (MS):** A small amount of the sample is ionized (e.g., by Electrospray Ionization - ESI) and the mass-to-charge ratio of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can provide the exact mass, which is used to confirm the molecular formula.
- **X-ray Crystallography:** Single crystals of **Rheoemodin** are grown from a suitable solvent. The crystal is mounted on a diffractometer and exposed to an X-ray beam. The resulting diffraction pattern is analyzed to determine the precise three-dimensional arrangement of atoms in the crystal lattice, providing unambiguous confirmation of the structure.

Biological Signaling Pathways

Rheoemodin has been reported to exert its biological effects, in part, by modulating key cellular signaling pathways involved in inflammation and cell proliferation, such as the NF- κ B and MAPK pathways.^[1]

Modulation of Signaling Pathways by Rheoemodin

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Caption: **Rheoemodin**'s inhibitory effect on NF-κB and MAPK pathways.

Conclusion

Rheoemodin is an achiral, polyhydroxylated anthraquinone with a well-defined chemical structure. While specific experimental data for some of its physicochemical and spectroscopic properties are sparse in publicly accessible literature, its structural identity can be confidently

established through a combination of standard analytical techniques. The protocols and representative data provided in this guide offer a solid foundation for researchers engaged in the study of **Rheoemodin** and related natural products. Its documented interaction with critical signaling pathways underscores its potential as a lead compound in drug discovery and development.

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References

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